molecular formula C9H12N2O2S2 B14679808 3-[(4-Aminophenyl)disulfanyl]-L-alanine CAS No. 32933-99-6

3-[(4-Aminophenyl)disulfanyl]-L-alanine

Cat. No.: B14679808
CAS No.: 32933-99-6
M. Wt: 244.3 g/mol
InChI Key: OLXFRMPFWJNQFO-QMMMGPOBSA-N
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Description

3-[(4-Aminophenyl)disulfanyl]-L-alanine is a chemical compound with the molecular formula C9H12N2O2S2 It is characterized by the presence of a disulfide bond linking a 4-aminophenyl group to an L-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Aminophenyl)disulfanyl]-L-alanine typically involves the formation of the disulfide bond between 4-aminophenyl and L-alanine. One common method is the oxidative coupling of thiol precursors. For instance, 4-aminothiophenol can be reacted with L-alanine under oxidative conditions to form the desired disulfide bond. The reaction can be carried out using oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Aminophenyl)disulfanyl]-L-alanine can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield the corresponding thiols.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

3-[(4-Aminophenyl)disulfanyl]-L-alanine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in redox biology due to the presence of the disulfide bond.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Aminophenyl)disulfanyl]-L-alanine involves its ability to undergo redox reactions due to the disulfide bond. This bond can be reduced to form thiols, which can then participate in various biochemical pathways. The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through redox mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Dithiobis[benzenamine]
  • 3,3’-Diaminodiphenyl Disulfide
  • Bis(3-aminophenyl) Disulfide

Uniqueness

3-[(4-Aminophenyl)disulfanyl]-L-alanine is unique due to the presence of the L-alanine moiety, which imparts specific stereochemical properties and potential biological activity. This distinguishes it from other disulfide-containing compounds that may lack this amino acid component.

Properties

CAS No.

32933-99-6

Molecular Formula

C9H12N2O2S2

Molecular Weight

244.3 g/mol

IUPAC Name

(2R)-2-amino-3-[(4-aminophenyl)disulfanyl]propanoic acid

InChI

InChI=1S/C9H12N2O2S2/c10-6-1-3-7(4-2-6)15-14-5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1

InChI Key

OLXFRMPFWJNQFO-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1N)SSC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=CC=C1N)SSCC(C(=O)O)N

Origin of Product

United States

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